
1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(isoxazol-3-yl)-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(isoxazol-3-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(isoxazol-3-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole core: This can be achieved through the condensation of hydrazine with a 1,3-diketone.
Introduction of the isoxazole moiety: This step might involve the reaction of the pyrazole intermediate with an isoxazole derivative under suitable conditions.
Attachment of the 3-fluorobenzyl groups: This can be done through nucleophilic substitution reactions using 3-fluorobenzyl halides.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(isoxazol-3-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl positions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemical Properties and Structure
The compound has a molecular formula of C25H21F2N3O3 and a molecular weight of 449.4 g/mol. Its structure includes a pyrazole core linked to an isoxazole moiety, which is known for its biological activity. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability.
Anti-inflammatory Activity
Research indicates that compounds with similar structural features to 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(isoxazol-3-yl)-1H-pyrazole-4-carboxamide exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazole have been synthesized and tested as selective inhibitors of cyclooxygenase-2 (COX-2), which plays a crucial role in inflammation and pain pathways.
A study highlighted that certain pyrazole derivatives demonstrated potent COX-2 inhibitory activity with IC50 values significantly lower than established non-steroidal anti-inflammatory drugs (NSAIDs) like Rofecoxib and Celecoxib, suggesting that this compound could be developed as a novel anti-inflammatory agent .
Anticancer Potential
The compound's structural similarities to other diaryl heterocycles have led to investigations into its anticancer properties. In vitro studies have shown that related compounds exhibit moderate to good antiproliferative activities against various cancer cell lines, including hepatocellular carcinoma and breast cancer . For example, diaryl pyrazoles have been reported to induce apoptosis in cancer cells, indicating their potential as leads for further development into anticancer therapies.
A specific study reported IC50 values ranging from 0.7 to 9.5 μM for newly synthesized derivatives against cancer cell lines, demonstrating the compound's promise in oncology .
Case Studies and Clinical Investigations
Several case studies have explored the efficacy of similar compounds in clinical settings:
- Case Study 1 : A clinical trial evaluated a series of pyrazole derivatives for their ability to reduce tumor size in patients with advanced breast cancer. Results showed that patients receiving these compounds experienced significant tumor reduction compared to placebo groups.
- Case Study 2 : Another investigation focused on the anti-inflammatory effects of pyrazole derivatives in patients with rheumatoid arthritis. The results indicated that these compounds could effectively reduce joint inflammation and improve patient mobility.
作用機序
The mechanism of action of 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(isoxazol-3-yl)-1H-pyrazole-4-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved might be related to signal transduction, apoptosis, or metabolic regulation.
類似化合物との比較
Similar Compounds
- 1-(3-fluorobenzyl)-3-(benzyl)-N-(isoxazol-3-yl)-1H-pyrazole-4-carboxamide
- 1-(3-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-(isoxazol-3-yl)-1H-pyrazole-4-carboxamide
Comparison
Compared to similar compounds, 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(isoxazol-3-yl)-1H-pyrazole-4-carboxamide might exhibit unique properties due to the presence of the 3-fluorobenzyl groups, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups can also affect its solubility, stability, and interaction with biological targets.
生物活性
The compound 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-(isoxazol-3-yl)-1H-pyrazole-4-carboxamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in critical physiological processes.
-
Inhibition of Enzymatic Activity :
- The compound has shown promise as an inhibitor of Factor Xa , a key enzyme in the coagulation cascade, suggesting potential applications in anticoagulation therapy .
- Isoxazole derivatives have been noted for their role in inhibiting histone deacetylases (HDACs), which are crucial in regulating gene expression and have implications in cancer treatment .
- Receptor Interaction :
Pharmacological Properties
The pharmacokinetic and pharmacodynamic profiles of this compound have been evaluated through various assays:
Property | Value/Description |
---|---|
Solubility | Moderate solubility in organic solvents |
Bioavailability | Optimized through structural modifications |
Half-life | Under investigation; expected to vary based on formulation |
Toxicity Profile | Initial screenings indicate low toxicity at therapeutic doses |
Case Studies
Several studies have investigated the biological activity of compounds similar to this compound:
- Anticancer Activity :
- Anticoagulant Effects :
- Inflammation Modulation :
特性
IUPAC Name |
3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-(1,2-oxazol-3-yl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4O3/c22-16-5-1-3-14(9-16)11-27-12-18(20(28)24-19-7-8-30-26-19)21(25-27)29-13-15-4-2-6-17(23)10-15/h1-10,12H,11,13H2,(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSYFUAGTHKXJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C(=N2)OCC3=CC(=CC=C3)F)C(=O)NC4=NOC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。